molecular formula C17H10Cl2N4O5 B11708411 (1E)-1-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-(2,4-dinitrophenyl)hydrazine

(1E)-1-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-(2,4-dinitrophenyl)hydrazine

Cat. No.: B11708411
M. Wt: 421.2 g/mol
InChI Key: PBDMZGCAFNAXMX-AWQFTUOYSA-N
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Description

(1E)-1-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-(2,4-dinitrophenyl)hydrazine is a complex organic compound characterized by its unique structure, which includes a furan ring substituted with dichlorophenyl and dinitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-(2,4-dinitrophenyl)hydrazine typically involves the condensation of 5-(2,5-dichlorophenyl)furan-2-carbaldehyde with 2,4-dinitrophenylhydrazine. The reaction is carried out under acidic conditions, often using acetic acid as a catalyst. The reaction mixture is refluxed for several hours to ensure complete condensation, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1E)-1-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-(2,4-dinitrophenyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro groups, using reagents such as sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol, potassium cyanide in ethanol.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (1E)-1-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-(2,4-dinitrophenyl)hydrazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities. Its ability to undergo various chemical modifications makes it a versatile tool for investigating biological processes at the molecular level.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development.

Industry

In industrial applications, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of (1E)-1-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-(2,4-dinitrophenyl)hydrazine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • (1E)-1-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2-(2,4-dinitrophenyl)hydrazine
  • (1E)-1-{[5-(2,5-dichlorophenyl)thiophene-2-yl]methylidene}-2-(2,4-dinitrophenyl)hydrazine
  • (1E)-1-{[5-(2,5-dichlorophenyl)pyrrole-2-yl]methylidene}-2-(2,4-dinitrophenyl)hydrazine

Uniqueness

The uniqueness of (1E)-1-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-(2,4-dinitrophenyl)hydrazine lies in its specific substitution pattern and the presence of both dichlorophenyl and dinitrophenyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H10Cl2N4O5

Molecular Weight

421.2 g/mol

IUPAC Name

N-[(E)-[5-(2,5-dichlorophenyl)furan-2-yl]methylideneamino]-2,4-dinitroaniline

InChI

InChI=1S/C17H10Cl2N4O5/c18-10-1-4-14(19)13(7-10)17-6-3-12(28-17)9-20-21-15-5-2-11(22(24)25)8-16(15)23(26)27/h1-9,21H/b20-9+

InChI Key

PBDMZGCAFNAXMX-AWQFTUOYSA-N

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N/N=C/C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN=CC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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